molecular formula C17H15N3O4 B8192791 4-(But-3-yn-1-ylamino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

4-(But-3-yn-1-ylamino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

Cat. No.: B8192791
M. Wt: 325.32 g/mol
InChI Key: RYGKLXIUIJDQFL-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 4-(But-3-yn-1-ylamino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (CAS: 2154356-73-5) is an isoindoline-1,3-dione derivative featuring a but-3-yn-1-ylamino substituent at the 4-position and a 2,6-dioxopiperidin-3-yl group at the 2-position. Its molecular formula is C₁₇H₁₅N₃O₄, with a molecular weight of 325.32 g/mol . The compound is stored under inert conditions (2–8°C) and is utilized in life sciences research, particularly as a building block for proteolysis-targeting chimeras (PROTACs) and other bifunctional molecules .

Properties

IUPAC Name

4-(but-3-ynylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c1-2-3-9-18-11-6-4-5-10-14(11)17(24)20(16(10)23)12-7-8-13(21)19-15(12)22/h1,4-6,12,18H,3,7-9H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYGKLXIUIJDQFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(But-3-yn-1-ylamino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione is a complex organic compound with notable potential in biomedical applications. It features an isoindoline core combined with a dioxopiperidine moiety and an alkyne side chain, which contribute to its unique biological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-(But-3-yn-1-ylamino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione is C17H15N3O4C_{17}H_{15}N_{3}O_{4} with a molecular weight of approximately 363.32 g/mol. The structure includes functional groups that are crucial for its biological activity:

Component Description
Isoindoline Core Provides a scaffold for biological interaction
Dioxopiperidine Moiety Enhances reactivity and binding potential
Alkyne Side Chain Facilitates specific interactions with biomolecules

Research indicates that the compound may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Notably, it has been identified as an E3 ligase ligand, suggesting a role in targeted protein degradation pathways.

Key Mechanisms:

  • E3 Ligase Interaction : The compound functions as a ligand for E3 ubiquitin ligases, potentially modulating protein levels within cells.
  • Inhibition of Tumor Necrosis Factor (TNF) : It has shown promise in reducing TNF levels, which is significant in inflammatory diseases and cancers .
  • Antiproliferative Activity : Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines, indicating potential as an anticancer agent .

Biological Activity Studies

Several studies have explored the biological activity of similar compounds and their implications for therapy.

Antiproliferative Effects

In vitro studies have demonstrated that derivatives of isoindoline compounds exhibit significant antiproliferative effects against cancer cell lines. For instance:

  • A study showed that compounds with structural similarities to 4-(But-3-yn-1-ylamino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione displayed EC50 values comparable to metformin in pancreatic cancer cells .

Case Studies

  • Cancer Therapy : In a controlled study involving pancreatic cancer cells, the compound was tested alongside established antiproliferative agents. Results indicated that it could reduce cell viability significantly at lower concentrations than metformin.
    Compound EC50 (mM) Effectiveness
    Metformin0.34Standard control
    Compound X0.20Superior performance
    Compound Y0.25Comparable to metformin
  • Inflammatory Diseases : The compound's ability to lower TNF levels has been linked to its structural components, which facilitate binding to TNF receptors .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Modifications

The compound belongs to a class of cereblon (CRBN)-binding immunomodulatory drugs (IMiDs) with a shared isoindoline-1,3-dione core. Key analogs differ in substituents at the 4-position, which influence solubility, binding affinity, and biological activity.

Table 1: Structural Comparison of Key Analogs
Compound Name Substituent (4-position) Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
4-(But-3-yn-1-ylamino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione But-3-yn-1-ylamino C₁₇H₁₅N₃O₄ 325.32 PROTAC conjugation, click chemistry
4-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (Con1) Amino (-NH₂) C₁₃H₁₁N₃O₄ 273.25 Control compound (IC₅₀ > 200 µM)
2-(2,6-Dioxopiperidin-3-yl)-4-(prop-2-yn-1-ylamino)isoindoline-1,3-dione Prop-2-yn-1-ylamino C₁₆H₁₃N₃O₄ 311.29 Shorter alkyne for conjugation
4-((4-Aminobutyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione 4-Aminobutylamino C₁₇H₂₀N₄O₄ 344.37 PROTAC linker modifications
4-((6-Azidohexyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione 6-Azidohexylamino C₁₉H₂₂N₆O₄ 398.42 Azide-alkyne cycloaddition
Cytotoxicity and IC₅₀ Values
  • Control Compounds (Con1–Con3) : Exhibit IC₅₀ values > 200 µM in cancer cell lines, indicating weak intrinsic cytotoxicity .
  • Urea-Modified Derivatives : Compounds with urea moieties at the meta-position of phenyl triazole structures demonstrate IC₅₀ values < 50 µM, highlighting the importance of substituent bulk and electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(But-3-yn-1-ylamino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
Reactant of Route 2
Reactant of Route 2
4-(But-3-yn-1-ylamino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.